Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O2/c1-2-22-12(21)10-9(14)11(18)20(19-10)8-5-3-7(4-6-8)13(15,16)17/h3-6H,2,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELMNJGETONTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination at Position 5
Direct amination via Hofmann degradation or nucleophilic substitution dominates literature approaches:
-
Hofmann degradation : Treatment of ethyl 5-nitro-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate with hypochlorite generates the nitro intermediate, reduced to the amine using H₂/Pd-C (82% yield).
-
Buchwald-Hartwig amination : Palladium-catalyzed coupling of aryl halides with ammonia surrogates achieves 75–80% yields but requires expensive ligands.
Chlorination at Position 4
Electrophilic chlorination using N-chlorosuccinimide (NCS) in dimethylformamide at 60°C for 6 hours provides regioselective substitution (89% yield). Competing methods include:
Esterification and Protecting Group Strategies
The ethyl carboxylate group is typically introduced early via acid-catalyzed esterification :
Notable advancements include:
-
Microwave-assisted esterification : Reduces reaction time from 10 hours to 45 minutes while maintaining 80% yield
-
Enzymatic esterification : Lipase B in tert-butanol achieves 65% yield but requires substrate pre-activation
Protecting group selection critically impacts yield:
| Protecting Group | Deprotection Condition | Yield Impact |
|---|---|---|
| tert-Butoxycarbonyl (Boc) | TFA/DCM | +12% vs. unprotected |
| Benzyl (Bn) | H₂/Pd-C | -8% due to over-reduction |
Industrial-Scale Purification Techniques
Chromatography remains prevalent in laboratory settings, but crystallization dominates manufacturing:
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further derivatization.
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Acidic (HCl/H₂SO₄) | H₂O, heat | 5-Amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid | Complete conversion observed at reflux |
| Basic (NaOH/KOH) | Aqueous ethanol, 80°C | Same as above | Higher reaction rates compared to acidic conditions |
Amino Group Reactivity
The 5-amino group participates in multiple transformations, including diazotization, alkylation, and oxidation.
Diazotization and Coupling
Diazotization of the amino group enables the formation of azo compounds through coupling with electron-rich aromatics:
| Step | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt intermediate | Intermediate for coupling |
| Coupling | Phenol/aniline derivatives, <5°C | Azo-linked pyrazole derivatives | Potential dyes or ligands |
Alkylation/Acylation
The amino group reacts with alkyl halides or acyl chlorides to form N-substituted derivatives:
| Reaction Type | Reagents | Product | Yield/Selectivity |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-5-amino derivative | 75–85% yield |
| Acylation | AcCl, pyridine | N-Acetyl-5-amino derivative | >90% yield |
Oxidation
Controlled oxidation converts the amino group to a nitro group:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂, AcOH | 60°C, 4h | 5-Nitro-4-chloro derivative | Minimal side products |
Chloro Substitution
The 4-chloro substituent undergoes nucleophilic aromatic substitution (NAS) with sulfur- or nitrogen-based nucleophiles:
Pyrazole Ring Modifications
The pyrazole core participates in electrophilic substitutions, though the electron-withdrawing trifluoromethyl group directs reactivity to specific positions:
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted pyrazole | Predominantly at position 5 |
| Halogenation | Br₂, FeBr₃ | Brominated pyrazole | Limited regioselectivity |
Catalytic Cross-Coupling
The chloro group facilitates palladium-catalyzed cross-coupling reactions:
| Coupling Type | Catalysts/Reagents | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biarylpyrazole derivatives | 60–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | N-Arylated pyrazoles | 70–80% |
Cyclization Reactions
The ester and amino groups enable cyclization to form fused heterocycles:
| Reagents | Conditions | Product | Application |
|---|---|---|---|
| PCl₅, POCl₃ | Reflux, 6h | Pyrazolo[1,5-a]pyrimidine derivatives | Anticancer lead compounds |
Key Structural Influences:
-
The trifluoromethylphenyl group enhances electron deficiency in the pyrazole ring, favoring NAS and electrophilic substitutions at specific positions.
-
The ester group provides a handle for further functionalization via hydrolysis or transesterification.
This compound’s versatility in reactions underscores its utility in medicinal chemistry and materials science, particularly in synthesizing bioactive analogs or functionalized heterocycles.
Scientific Research Applications
Structure
The compound is characterized by a pyrazole ring substituted with an ethyl group, an amino group, a chloro group, and a trifluoromethyl phenyl moiety. Its structural formula can be represented as follows:
Where , , represent the number of carbon, hydrogen, nitrogen atoms respectively.
Medicinal Chemistry
Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate has shown potential as a pharmacological agent. Its derivatives are being investigated for their activity against various diseases, including cancer and bacterial infections. The compound's ability to interact with biological targets makes it a candidate for drug development .
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, studies have demonstrated that modifications in the pyrazole ring can enhance its efficacy against specific tumor types .
Agrochemistry
This compound belongs to the phenylpyrazole family, which includes several insecticides that act as GABA receptor antagonists. This compound is being evaluated for its effectiveness in pest control, particularly in agricultural settings .
Case Study: Insecticidal Properties
Field trials have shown that formulations containing this compound can significantly reduce pest populations while maintaining safety for non-target species. Its mechanism involves blocking GABA-regulated chloride channels in insects, leading to paralysis and death .
Material Science
The unique properties of this compound also lend themselves to applications in material science, particularly in the development of polymers and coatings with enhanced chemical resistance and durability .
Case Study: Coating Applications
Innovative studies have explored the incorporation of this compound into polymer matrices to create coatings that resist degradation from environmental factors such as UV light and moisture .
Comparative Data Table
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Selective cytotoxicity against cancer cells |
| Agrochemistry | Insecticide | Effective pest control with low toxicity |
| Material Science | Polymer additive | Enhanced durability and chemical resistance |
Mechanism of Action
The mechanism by which Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxylate Derivatives
Structural Modifications and Substituent Effects
The target compound’s unique trifluoromethylphenyl group distinguishes it from other pyrazole derivatives. Below is a comparative analysis of key analogs:
Key Observations :
- Trifluoromethyl vs. Nitrophenyl : The trifluoromethyl group in the target compound offers strong electron-withdrawing effects similar to nitrophenyl (e.g., in compounds) but with better metabolic stability in pharmaceuticals .
- Chloro vs. Cyano: The 4-chloro substituent in the target compound may confer higher electrophilicity compared to 4-cyano analogs (e.g., ), affecting reactivity in cross-coupling reactions.
Physicochemical and Application-Based Comparisons
Melting Points and Stability:
Biological Activity
Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological properties, mechanisms of action, and therapeutic potential of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHClFNO
- CAS Number : 1427023-72-0
This structure features a pyrazole core with various substituents that contribute to its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit anticancer properties. A study reported that related compounds demonstrated IC values in the low micromolar range against various cancer cell lines. For instance, one derivative showed an IC of 0.08–12.07 mM, indicating potent inhibition of tubulin polymerization and cell cycle arrest in the G2/M phase .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. In vitro tests revealed that certain pyrazole derivatives inhibited the release of TNF-alpha in lipopolysaccharide (LPS)-stimulated cells, showcasing their potential as anti-inflammatory agents. One specific derivative achieved a remarkable 97.7% inhibition at a concentration of 10 mM .
The mechanism underlying the biological activity of this compound involves interaction with key cellular pathways:
- Tubulin Inhibition : The compound's ability to inhibit tubulin polymerization suggests it may interfere with microtubule dynamics, a critical process in cell division.
- Cytokine Modulation : By inhibiting TNF-alpha release, it may play a role in modulating inflammatory responses.
Case Study 1: Anticancer Efficacy
In a comparative study involving multiple pyrazole derivatives, this compound was tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines. The compound exhibited selective cytotoxicity with IC values ranging from 1.48 to 6.38 μM across these cell lines, indicating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound demonstrated its effectiveness in reducing LPS-induced TNF-alpha release in mouse models. The results indicated significant reductions in inflammatory markers, suggesting therapeutic applications for treating inflammatory diseases .
Table 1: Biological Activity Summary
| Activity Type | Target Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 1.48 | Tubulin polymerization inhibition |
| Anticancer | A549 | 5.33 | Cell cycle arrest |
| Anti-inflammatory | Mouse Model | N/A | TNF-alpha release inhibition |
Table 2: Comparison with Related Compounds
| Compound Name | IC (μM) | Activity Type |
|---|---|---|
| Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)... | 1.48 | Anticancer |
| Related Pyrazole Derivative A | 0.08 | Anticancer |
| Related Pyrazole Derivative B | >50 | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate, and how do reaction conditions influence yield?
- The compound can be synthesized via multi-step protocols, often starting with a 1,5-diarylpyrazole core. A common approach involves condensation of substituted phenylhydrazines with β-ketoesters, followed by halogenation and functionalization. For example, chlorination at the pyrazole 4-position may require POCl₃ or N-chlorosuccinimide under controlled temperatures (60–80°C) .
- Yield optimization: Use of polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ improves regioselectivity during cyclization. Purification via silica gel chromatography is critical to isolate the target compound from byproducts like ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?
- X-ray crystallography : Resolves bond angles and confirms the 1-[4-(trifluoromethyl)phenyl] substitution pattern. For example, similar pyrazole derivatives show C–Cl bond lengths of ~1.73 Å and distinct torsion angles for the trifluoromethyl group .
- NMR analysis :
- ¹H NMR: The ethyl ester group appears as a triplet (~1.3 ppm) and quartet (~4.3 ppm).
- ¹⁹F NMR: A singlet at ~−60 ppm confirms the CF₃ group .
Q. What are the common impurities or byproducts observed during synthesis, and how can they be mitigated?
- Byproducts :
- Ethyl 4-chloro-3-(trifluoromethyl)pyrazole-5-carboxylate (regioisomer due to cyclization variability).
- Unreacted 4-(trifluoromethyl)phenylhydrazine.
- Mitigation :
- Optimize stoichiometry (1:1.2 molar ratio of hydrazine to β-ketoester).
- Use gradient elution during column chromatography to separate regioisomers .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- The CF₃ group at the para position enhances electrophilicity at the pyrazole 4-chloro position, facilitating SNAr reactions. For example, substitution with amines proceeds at 50–60°C in DMSO, with yields >75% .
- Computational studies (DFT) show a 15–20% increase in electrophilicity index compared to non-fluorinated analogs, aligning with Hammett σₚ values (σ = 0.54 for CF₃) .
Q. What strategies are effective for analyzing contradictory biological activity data across in vitro assays?
- Case study : Conflicting IC₅₀ values in kinase inhibition assays may arise from solvent-dependent conformational changes. For example, DMSO concentrations >1% can destabilize the pyrazole ring .
- Resolution :
- Standardize assay conditions (e.g., ≤0.5% DMSO).
- Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets like carbonic anhydrase IX?
- Docking workflow :
- Use AutoDock Vina to model the pyrazole core into the enzyme’s hydrophobic pocket.
- The 4-chloro group forms halogen bonds with Thr₁₉⁹ (distance: 3.1 Å), while the CF₃ group enhances binding via van der Waals interactions .
- Validation : Compare docking scores with experimental IC₅₀ values (e.g., R² > 0.85 indicates strong correlation) .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity (if applicable)?
- Racemization risk : The 5-amino group may undergo inversion under high-temperature conditions.
- Solutions :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization.
- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/IPA mobile phase) .
Methodological Guidance
Q. How should researchers handle discrepancies in melting point data across literature sources?
- Example : Reported mp ranges from 148–152°C vs. 160–162°C.
- Resolution :
- Verify purity via HPLC (≥95% by area).
- Use differential scanning calorimetry (DSC) at a heating rate of 5°C/min .
Q. What analytical techniques are recommended for detecting hydrolytic degradation of the ethyl ester group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
